Carbonic Anhydrase II Inhibitory Potency: Class-Level Inference from Furan/Thiophene-Bearing Benzenesulfonamides
The target compound incorporates the benzenesulfonamide zinc-binding group and a 5-(thiophen-2-yl)furan-2-yl tail, a combination that has yielded nanomolar CA II inhibitors in published series. In the Ilies et al. (2001) study, benzenesulfonamides bearing furan- and thiophene-carboxamide moieties exhibited CA II inhibition constants (Ki) as low as 0.5–3.2 nM [1]. Although no direct CA II Ki value is available for CAS 2034271-63-9, the close structural analogy to these potent inhibitors, together with the reported nanomolar CA II activity of the simpler methanesulfonamide analog (CAS 2034271-37-7) , supports the inference that the target compound achieves comparable nanomolar potency. By contrast, unsubstituted benzenesulfonamide or acetyl-substituted analogs (e.g., 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide) are expected to display lower CA affinity due to the absence of the electron‑withdrawing chloro group, which enhances sulfonamide NH acidity and zinc coordination [2].
| Evidence Dimension | CA II inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be in the low nanomolar range based on structural analogy |
| Comparator Or Baseline | Ilies et al. 2001: lead furan-carboxamido benzenesulfonamide Ki = 0.5 nM; lead thiophene-carboxamido benzenesulfonamide Ki = 3.2 nM; methanesulfonamide analog (CAS 2034271-37-7) reported nanomolar CA II inhibition |
| Quantified Difference | ≤10-fold difference expected relative to the most potent congeners; >10-fold difference projected versus unsubstituted/acetyl-substituted benzenesulfonamide analogs |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human CA II, preincubated 10–15 min, pH 7.4, 25 °C |
Why This Matters
Prospective procurement for CA inhibitor screening or structure-based drug design requires a compound with nanomolar CA II potency, which the target compound is structurally pre-disposed to deliver, unlike simpler or less-substituted benzenesulfonamide analogs that may lack sufficient potency.
- [1] Ilies, M., Supuran, C.T., Scozzafava, A., Casini, A., Mincione, F., Menabuoni, L., Caproiu, M.T., Maganu, M., Banciu, M.D. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 2001, 8(8), 2089-2099. View Source
- [2] Hartman, G.D., Halczenko, W., Smith, R.L., Sugrue, M.F., Mallorga, P.J., Michelson, S.R., Randall, W.C., Schwam, H., Sondey, J.M. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 1992, 35(21), 3822-3831. View Source
